Diflorasone diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

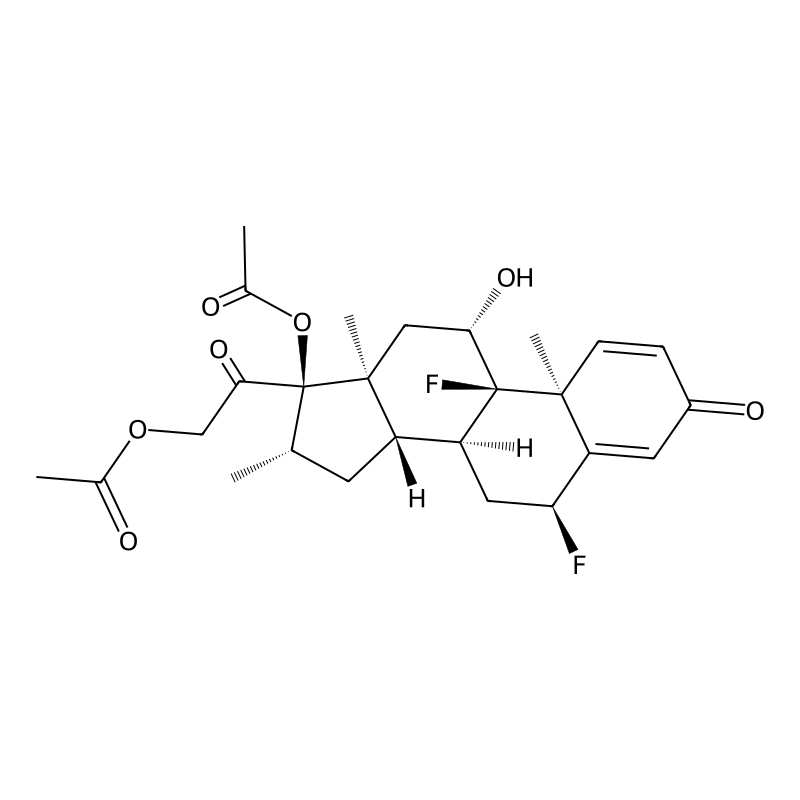

Diflorasone diacetate is a synthetic corticosteroid primarily used in topical formulations for the treatment of various inflammatory skin conditions. Its chemical structure is characterized by the presence of fluorine atoms and multiple hydroxyl groups, which contribute to its potency and efficacy. The chemical formula for diflorasone diacetate is , with a molecular weight of approximately 494.5 g/mol . This compound is particularly noted for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective in alleviating symptoms such as erythema and pruritus associated with dermatological disorders .

Diflorasone diacetate's mechanism of action in treating skin conditions is not fully understood, but it likely involves several processes []. Once applied topically, the compound penetrates the skin cells and binds to glucocorticoid receptors. This binding triggers the production of anti-inflammatory mediators and suppresses the production of inflammatory chemicals. Additionally, it might decrease itching by interfering with the release of itch-causing substances in the skin.

- Skin thinning and atrophy

- Increased risk of skin infections

- Striae (stretch marks)

- Delayed wound healing

Investigating Mechanisms of Action in Inflammatory Skin Diseases

Researchers are interested in understanding how diflorasone diacetate exerts its anti-inflammatory effects. Studies have explored its mechanism of action in various inflammatory skin conditions, including psoriasis []. These studies investigate how the medication interacts with cellular processes to reduce inflammation and promote healing.

Diflorasone diacetate is believed to work by:

- Hydrolysis: The acetate groups can be hydrolyzed under physiological conditions, releasing diflorasone.

- Oxidation: The hydroxyl groups may be oxidized, potentially altering its biological activity.

- Conjugation: Diflorasone diacetate can undergo conjugation reactions, which may affect its pharmacokinetics and excretion.

These reactions are crucial for understanding the metabolism and elimination of diflorasone diacetate in clinical settings.

Diflorasone diacetate exhibits significant biological activity through several mechanisms:

- Anti-inflammatory Action: It inhibits phospholipase A2, leading to decreased production of inflammatory mediators such as prostaglandins and leukotrienes .

- Vasoconstriction: The compound induces vasoconstriction, reducing redness and swelling in affected areas.

- Immunosuppressive Effects: It modulates immune responses, which can be beneficial in treating autoimmune skin disorders.

The compound's potency is comparable to other high-potency corticosteroids, making it suitable for managing severe inflammatory conditions .

The synthesis of diflorasone diacetate typically involves:

- Starting Materials: The synthesis begins with a precursor steroid compound that contains the requisite functional groups.

- Fluorination: Selective fluorination is performed to introduce the difluoro substituents at specific positions on the steroid backbone.

- Acetylation: The hydroxyl groups are acetylated to form the diacetate derivative.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity for pharmaceutical use .

Diflorasone diacetate is employed in various applications:

- Dermatology: It is used topically to treat inflammatory skin diseases such as psoriasis, eczema, and dermatitis .

- Research: Investigated for its potential effects on inflammatory pathways and its role in modulating immune responses.

Its high potency allows for effective treatment with minimal application frequency, enhancing patient compliance.

Research indicates that diflorasone diacetate may interact with other medications and substances:

- Other Corticosteroids: Concurrent use may increase the risk of systemic side effects due to cumulative corticosteroid exposure.

- Topical Agents: Certain topical treatments may enhance or inhibit the absorption of diflorasone diacetate, affecting its efficacy.

- Systemic Effects: Absorption through damaged skin can lead to systemic effects such as hypothalamic-pituitary-adrenal axis suppression .

Clinical studies continue to evaluate these interactions to optimize therapeutic regimens.

Diflorasone diacetate shares similarities with several other corticosteroids. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Potency Level | Unique Features |

|---|---|---|---|

| Betamethasone | C22H29FO5 | High | Strong anti-inflammatory effects; used in various formulations. |

| Clobetasol propionate | C25H32ClF2O7 | Very High | One of the most potent topical corticosteroids; often used for severe cases. |

| Triamcinolone acetonide | C21H27O6 | Medium | Commonly used in various dermatological conditions but less potent than diflorasone diacetate. |

| Fluocinonide | C22H28F2O5 | High | Similar anti-inflammatory properties but different side effect profile. |

Diflorasone diacetate's unique combination of fluorination and acetylation contributes to its distinct pharmacological properties, making it particularly effective for certain dermatological applications while maintaining a favorable safety profile compared to other corticosteroids .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (92.68%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

Dates

2: Bäumer W, Seegers U, Braun M, Tschernig T, Kietzmann M. TARC and RANTES, but not CTACK, are induced in two models of allergic contact dermatitis. Effects of cilomilast and diflorasone diacetate on T-cell-attracting chemokines. Br J Dermatol. 2004 Oct;151(4):823-30. PubMed PMID: 15491423.

3: Krueger GG, O'Reilly MA, Weidner M, Dromgoole SH, Killey FP. Comparative efficacy of once-daily flurandrenolide tape versus twice-daily diflorasone diacetate ointment in the treatment of psoriasis. J Am Acad Dermatol. 1998 Feb;38(2 Pt 1):186-90. PubMed PMID: 9486672.

4: Shupack JL, Jondreau L, Kenny C, Stiller MJ. Diflorasone diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis. Dermatology. 1993;186(2):129-32. PubMed PMID: 8428041.

5: Jegasothy BV. Clobetasol propionate ointment 0.05% versus diflorasone diacetate ointment 0.05% in moderate to severe psoriasis. Int J Dermatol. 1990 Dec;29(10):729-30. PubMed PMID: 2269571.

6: Rozman TA. [Topical treatment of glucocorticoid-sensitive dermatoses with diflorasone diacetate]. Z Hautkr. 1986 Mar 1;61(5):294, 297-304. German. PubMed PMID: 3962411.

7: Spencer SA, Fenske NA, Bookbinder SA, Vasey FB. Diflorasone diacetate ointment 0.05 percent in conjunction with UVB and tar in a modified outpatient Goeckerman regimen. Cutis. 1985 Aug;36(2):169-72. PubMed PMID: 4028832.

8: Shaw MC, Vanderwielen AJ. Liquid chromatographic assay for diflorasone diacetate in cream and ointment formulations. J Pharm Sci. 1984 Nov;73(11):1606-8. PubMed PMID: 6520764.

9: Schneider WD. [Efficacy and safety of topical 0.05% diflorasone diacetate (florone) cream/ointment in patients with acute/chronic dermatitis]. Z Hautkr. 1984 Oct 1;59(19):1312, 1319-22. German. PubMed PMID: 6391003.

10: Johansson EA, Stiger TR. Comparative efficacy of once a day diflorasone diacetate and twice a day betamethasone valerate ointment applications in eczematous dermatitis. Curr Med Res Opin. 1984;9(4):259-64. PubMed PMID: 6510015.

11: Harder F, Rufli T. [Therapy of eczema. Once daily use of diflorasone diacetate in comparison to thrice daily use of betamethasone-17-valerate]. Schweiz Rundsch Med Prax. 1983 Sep 27;72(39):1240-2. German. PubMed PMID: 6356122.

12: Konzelmann M, Harms M. [Diflorasone diacetate cream compared to betamethasone dipropionate cream in the treatment of eczemas]. Schweiz Rundsch Med Prax. 1983 May 17;72(20):709-11. German. PubMed PMID: 6348725.

13: Rozman TA, Wiedey KD, Renovanz HD. [Comparative study of diflorasone diacetate and clobetasol-17-propionate in PUVA-resistant psoriasis]. Z Hautkr. 1983 Mar 15;58(6):398-409. German. PubMed PMID: 6342288.

14: Albanese A, Califano L, Puglisi A, Silva A. [Evaluation of the effect on the hypophysis-adrenal system of diflorasone diacetate in comparison to betamethasone 17-valerate in psoriasis patients]. G Ital Dermatol Venereol. 1982 Sep-Oct;117(5):LV-LIX. Italian. PubMed PMID: 7187414.

15: Eichenberger-de Beer H. [Experience with diflorasone-diacetate-a new topical corticosteroid used in dermatological practice]. Schweiz Rundsch Med Prax. 1982 Aug 10;71(32):1266-8. German. PubMed PMID: 6752934.

16: Chiarenza A. [Results of the use of diflorasone diacetate ointment in dermatology]. G Ital Dermatol Venereol. 1982 May-Jun;117(3):XIX-XXII. Italian. PubMed PMID: 6764908.

17: Hersle K, Mobacken H. Once daily application of diflorasone diacetate ointment compared with betamethasone valerate ointment twice daily in patients with eczematous dermatoses. J Int Med Res. 1982;10(6):423-5. PubMed PMID: 7152081.

18: Leibsohn E. Comparison of diflorasone diacetate and betamethasone dipropionate ointment in the treatment of psoriasis. J Int Med Res. 1982;10(1):22-7. PubMed PMID: 7073809.

19: Squires DJ, Masson EL. An evaluation of once-daily applications of diflorasone diacetate in eczematous dermatoses. J Int Med Res. 1981;9(1):79-81. PubMed PMID: 7009258.

20: Turi JS, Danielson D, Woltersom JW. Effects of polyoxypropylene 15 stearyl ether and propylene glycol on percutaneous penetration rate of diflorasone diacetate. J Pharm Sci. 1979 Mar;68(3):275-80. PubMed PMID: 423113.

21: Wickrema Sinha AJ, Shaw SR, Weber DJ. Percutaneous absorption and excretion of tritium-labeled diflorasone diacetate, a new topical corticosteroid in the rat, monkey and man. J Invest Dermatol. 1978 Dec;71(6):372-7. PubMed PMID: 102707.

22: Bluefarb SM, Howard FM, Leibsohn E, Schlagel CA, Wexler L. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid. J Int Med Res. 1976;4(6):454-61. PubMed PMID: 800385.